molecular formula C16H14ClN3O4S B2453390 3-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 2034570-37-9

3-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2453390
CAS No.: 2034570-37-9
M. Wt: 379.82
InChI Key: NRWRKVCIOMWLHX-UHFFFAOYSA-N
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Description

3-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C16H14ClN3O4S and its molecular weight is 379.82. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

One notable application is the use of related sulfonamide compounds in inhibiting human carbonic anhydrases, which are therapeutically relevant enzymes. The study by Sapegin et al. (2018) highlights the synthesis of [1,4]oxazepine-based primary sulfonamides through a ring-forming cascade, demonstrating strong inhibition against these enzymes (Sapegin et al., 2018).

Anticancer Properties

Another significant area of application is in the synthesis of compounds for anticancer activity. Putri et al. (2021) synthesized a pyrazoline derivative, showing its potential as an anti-breast cancer agent through molecular docking and dynamic studies, indicating a similar spatial arrangement to the positive control of Doxorubicin (Putri et al., 2021).

Antimicrobial Activity

Compounds related to "3-chloro-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-methoxybenzenesulfonamide" have been explored for their antimicrobial properties. Habib et al. (2013) discuss the preparation and reaction of benzensulfonamides with primary aromatic amines, heterocyclic amines, and diamines under different conditions to evaluate their antimicrobial activity (Habib et al., 2013).

Synthesis and Characterization

The synthesis and structural characterization of novel compounds involving sulfonamide groups have been a focus for developing new materials with potential applications in medicinal chemistry. Kantekin et al. (2015) reported on the synthesis and characterization of novel peripherally octa-substituted metallophthalocyanines, detailing their electrochemical and spectroelectrochemical properties (Kantekin et al., 2015).

Properties

IUPAC Name

3-chloro-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c1-23-14-5-4-11(9-12(14)17)25(21,22)20-10-13-16(19-7-6-18-13)15-3-2-8-24-15/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWRKVCIOMWLHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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